(R)-(-)-Littorine

描述

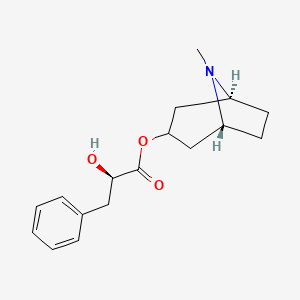

(R)-(-)-Littorine is a tropane alkaloid found in various plants, including Datura and Atropa belladonna . It is closely related in chemical structure to atropine, hyoscyamine, and scopolamine, which share a common biosynthetic pathway . This compound has a chemical formula of C17H23NO3 and a molar mass of 289.375 g·mol−1 .

准备方法

Synthetic Routes and Reaction Conditions

(R)-(-)-Littorine can be synthesized through the condensation of tropine with activated ®-phenyllactate (phenyllactyl-CoA) . This reaction involves the formation of a third ring intermediate, leading to the production of littorine . The reaction conditions typically include the use of specific enzymes such as phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS), which catalyze the glycosylation and esterification processes .

Industrial Production Methods

Industrial production of littorine involves the use of metabolic engineering and synthetic biology techniques to enhance the biosynthesis of tropane alkaloids in plants like Atropa belladonna . This approach includes the overexpression of key biosynthetic genes and the optimization of growth conditions to increase the yield of littorine and its derivatives .

化学反应分析

Types of Reactions

(R)-(-)-Littorine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hyoscyamine aldehyde, which is subsequently reduced to hyoscyamine.

Reduction: Reduction of littorine leads to the formation of hyoscyamine.

Substitution: This compound can undergo substitution reactions, particularly in the presence of specific enzymes.

Common Reagents and Conditions

Common reagents used in littorine reactions include:

Oxidizing agents: For oxidation reactions.

Reducing agents: For reduction reactions.

Enzymes: Such as UGT1 and LS for glycosylation and esterification.

Major Products

The major products formed from littorine reactions include hyoscyamine and scopolamine, which are important pharmaceutical compounds .

科学研究应用

Biosynthesis of Tropane Alkaloids

-

Precursor Role :

- (R)-(-)-Littorine is synthesized through the esterification of tropine and phenyllactic acid. This compound serves as a vital intermediate in the production of tropane alkaloids like hyoscyamine and scopolamine, which are known for their pharmacological properties including anticholinergic effects .

-

Enzymatic Pathways :

- The transformation of this compound to hyoscyamine is catalyzed by littorine mutase/monooxygenase (CYP80F1), highlighting its importance in metabolic pathways associated with neurotransmitter modulation . The enzymatic reactions involved in this biosynthetic pathway are crucial for understanding the production and modification of these therapeutic agents.

Therapeutic Applications

- Pharmacological Properties :

- Research Findings :

Natural Products Research

-

Chemical Analysis :

- This compound is extensively studied using techniques like liquid chromatography-tandem mass spectrometry, which helps elucidate the chemical structures and biological activities of various tropane alkaloids . This research contributes to the understanding of how structural variations affect biological function.

-

Biosynthetic Engineering :

- Recent advancements have seen the engineering of yeast to produce medicinal alkaloids from simple substrates, showcasing the potential for biotechnological applications in producing this compound and its derivatives . This approach could lead to more sustainable methods for synthesizing valuable pharmaceuticals.

Comparative Analysis of Related Compounds

The following table summarizes key compounds related to this compound, emphasizing their biological activities and unique features:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Hyoscyamine | Tropane Alkaloid | Anticholinergic | Directly derived from littorine |

| Scopolamine | Tropane Alkaloid | Anticholinergic | Has sedative properties |

| Atropine | Tropane Alkaloid | Antimuscarinic | Used in ophthalmology |

| Cocaine | Tropane Alkaloid | Stimulant | Known for addictive properties |

Case Studies and Research Insights

-

Genetic Variation Studies :

- Research involving Littorina species has highlighted genetic variations that may influence the biosynthesis of this compound and related compounds. Such studies provide insights into evolutionary adaptations and metabolic diversity within plant species.

- Enzymatic Functionality :

- Tropane Alkaloid Diversity :

作用机制

(R)-(-)-Littorine exerts its effects through its role as a biosynthetic intermediate in the production of hyoscyamine and scopolamine . The mechanism involves the glycosylation of phenyllactate by UGT1 and the subsequent esterification by LS to form littorine . This compound is then rearranged to form hyoscyamine aldehyde, which is reduced to hyoscyamine .

相似化合物的比较

(R)-(-)-Littorine is similar to other tropane alkaloids such as:

- Atropine

- Hyoscyamine

- Scopolamine

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of hyoscyamine and scopolamine . Unlike other tropane alkaloids, littorine undergoes a specific rearrangement process catalyzed by littorine mutase/monooxygenase (CYP80F1) to form hyoscyamine aldehyde .

List of Similar Compounds

- Atropine

- Hyoscyamine

- Scopolamine

- Cocaine

- Calystegines

This compound’s unique biosynthetic pathway and its role as an intermediate make it a valuable compound for scientific research and pharmaceutical applications.

生物活性

(R)-(-)-Littorine is a tropane alkaloid primarily derived from plants such as Datura and Atropa belladonna. Its biological activity is significant due to its role as a precursor in the biosynthesis of other important tropane alkaloids, including hyoscyamine and scopolamine. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic conversion, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Biosynthesis

This compound is structurally related to several other tropane alkaloids. It is synthesized from tropine and phenyllactate through a series of enzymatic reactions involving specific enzymes such as littorine synthase . The biosynthetic pathway is crucial for the production of various alkaloids that exhibit pharmacological properties.

Enzymatic Conversion

The conversion of this compound to hyoscyamine involves several enzymatic steps:

- Littorine Mutase/Hydroxylase : This enzyme catalyzes the rearrangement of littorine to hyoscyamine, which is critical in the biosynthesis of tropane alkaloids .

- Cytochrome P450 Enzymes : These enzymes are involved in hydroxylation reactions that modify littorine and its derivatives, enhancing their biological activity .

- Functional Genomics : Studies using virus-induced gene silencing (VIGS) have elucidated the roles of specific genes in the biosynthetic pathways of littorine and its derivatives .

Pharmacological Effects

The biological activity of this compound can be attributed to its pharmacological properties:

- Anticholinergic Activity : Similar to other tropane alkaloids, littorine exhibits anticholinergic effects, which can influence neurotransmitter activity in the nervous system .

- Potential Therapeutic Uses : Due to its structural similarity to hyoscyamine and scopolamine, this compound may have potential applications in treating conditions such as motion sickness, muscle spasms, and certain neurological disorders.

Case Studies and Research Findings

- Biosynthesis Studies : Research has demonstrated the successful biosynthesis of this compound in engineered yeast strains, highlighting its potential for biotechnological applications in producing alkaloids .

- Enzymatic Assays : Enzymatic assays have shown that specific cytochrome P450 enzymes can facilitate the conversion of littorine into more bioactive compounds, indicating its importance in pharmacognosy .

- Pharmacokinetics : The pharmacokinetic profiles of related compounds suggest that this compound could exhibit favorable absorption and distribution characteristics, making it a candidate for further pharmacological investigation .

Data Summary

| Compound | Source Plant | Biological Activity | Key Enzyme Involved |

|---|---|---|---|

| This compound | Datura, Atropa | Anticholinergic effects | Littorine Mutase/Hydroxylase |

| Hyoscyamine | Datura, Atropa | Antispasmodic, sedative | Cytochrome P450 |

| Scopolamine | Datura, Atropa | Antiemetic, treatment for motion sickness | Cytochrome P450 |

属性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRXUEYLFZLOEZ-VFSICIBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21956-47-8 | |

| Record name | Littorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITTORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Q4V37F3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is littorine, and what is its role in tropane alkaloid biosynthesis?

A1: Littorine is a tropane alkaloid that serves as a crucial intermediate in the biosynthesis of other tropane alkaloids, notably hyoscyamine and scopolamine. These compounds are valued for their medicinal properties and are used in various therapeutics. [, , ]

Q2: How is littorine synthesized in plants?

A2: Littorine biosynthesis involves the condensation of two precursors: tropine and phenyllactate. [, ] This reaction is catalyzed by two recently discovered enzymes: phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS). [] UGT1 first catalyzes the glycosylation of phenyllactate to form phenyllactylglucose, which then reacts with tropine in the presence of LS to yield littorine. []

Q3: What is the role of phenylalanine in littorine biosynthesis?

A3: Phenylalanine is the starting material for phenyllactate synthesis, which is essential for littorine production. [] A root-specific aromatic amino acid aminotransferase, Ab-ArAT4, catalyzes the transamination of phenylalanine to phenylpyruvate, the first committed step towards phenyllactate formation. []

Q4: Which plant species are known to produce littorine?

A4: Littorine is primarily found in specific genera of the Solanaceae family, including Atropa belladonna (Deadly Nightshade), Datura stramonium (Jimsonweed), Hyoscyamus albus (White Henbane), and Duboisia myoporoides. [, , , , , , ] These plants are recognized for their production of tropane alkaloids.

Q5: How is littorine converted to hyoscyamine?

A5: Littorine undergoes an intramolecular rearrangement to form hyoscyamine. [, , ] This process involves a two-step oxidation/rearrangement catalyzed by the cytochrome P450 enzyme, CYP80F1. [, , ] The first step involves the formation of hyoscyamine aldehyde, which is then reduced to hyoscyamine. [, ]

Q6: What insights have isotope labeling studies provided into littorine's role in biosynthesis?

A6: Feeding experiments using labeled precursors like (RS)-phenyl[1,3-13C2]lactic acid and (RS)-phenyl[1,3-13C2]lactoyl[methyl-2H3]tropine have confirmed the direct and intramolecular nature of littorine's rearrangement to hyoscyamine. [, ] These studies demonstrated that the labeled precursors were incorporated intact into hyoscyamine, with retention of the isotopic labels. [, ]

Q7: Is there evidence of alternative metabolic fates for littorine?

A7: While littorine primarily serves as a precursor to hyoscyamine, research suggests the formation of byproducts during the rearrangement process. For example, 3α-phenylacetoxytropane and 3α-(2′-hydroxyacetoxy)tropane have been identified as potential byproducts arising from the littorine rearrangement pathway. []

Q8: What is the molecular formula and weight of littorine?

A8: Littorine has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol.

Q9: Are there spectroscopic techniques used to characterize littorine?

A9: Several spectroscopic techniques are employed to characterize and quantify littorine, including:

- GC-MS: Gas chromatography-mass spectrometry helps identify and quantify littorine based on its retention time and mass fragmentation pattern. []

- NMR Spectroscopy: 13C NMR spectroscopy, particularly by analyzing labeled metabolites, provides insights into the kinetics of littorine biosynthesis and its conversion to hyoscyamine. [, ]

- CE-ESI-TOF-MS/IT-MS: Capillary electrophoresis coupled with electrospray ionization time-of-flight mass spectrometry (CE-ESI-TOF-MS) or ion trap mass spectrometry (CE-ESI-IT-MS) are powerful techniques for separating and identifying littorine in complex plant extracts. []

Q10: How does the structure of littorine relate to its function in tropane alkaloid biosynthesis?

A10: The specific stereochemistry and functional groups of littorine are crucial for its recognition and processing by enzymes involved in hyoscyamine biosynthesis. Studies using specifically labeled precursors have demonstrated the importance of stereochemistry in the enzymatic conversion of littorine to hyoscyamine. []

Q11: What is known about the stability of littorine under various conditions?

A11: While specific research on littorine stability is limited, general knowledge of tropane alkaloids suggests sensitivity to light, heat, and acidic conditions. Further studies are needed to fully characterize the stability of littorine under different storage and processing conditions.

Q12: What are the potential applications of littorine?

A12: As a key intermediate in tropane alkaloid biosynthesis, littorine holds significant potential for various applications, including:

- Metabolic Engineering: Understanding littorine biosynthesis opens avenues for metabolic engineering in plants or microorganisms to enhance the production of valuable tropane alkaloids for pharmaceutical use. [, ]

- Drug Discovery: Littorine, along with other tropane alkaloids and their derivatives, can serve as templates for developing novel therapeutics with improved pharmacological properties. []

Q13: What are the future research directions in the field of littorine and tropane alkaloid biosynthesis?

A13: Future research directions include:

- Elucidating the complete biosynthetic pathway of littorine: Despite recent discoveries of UGT1 and LS, further research is needed to identify and characterize other enzymes involved in the pathway and their regulation. [, ]

- Engineering microbial systems for sustainable production of littorine and other tropane alkaloids: This approach could provide a scalable and environmentally friendly alternative to traditional plant-based production methods. []

- Exploring the potential of littorine and its derivatives for developing novel therapeutics: Further research on the pharmacological properties and structure-activity relationships of littorine derivatives could lead to the discovery of new drugs for various diseases. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。